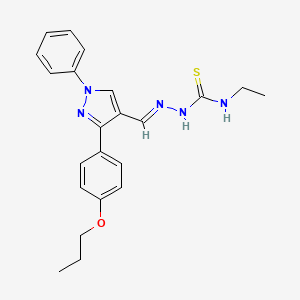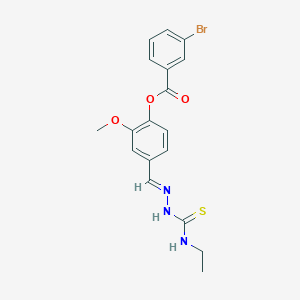![molecular formula C18H19BrN2O2S B12048432 2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12048432.png)
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is a complex organic compound that features a thiazole ring, a phenyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide to form the thiazole ring. The final step involves the reaction of the thiazole derivative with ethanol and hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxybenzaldehyde thiosemicarbazone
- Phenacyl bromide derivatives
- Thiazole-based compounds
Uniqueness
2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C18H19BrN2O2S |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |
InChI |
InChI=1S/C18H18N2O2S.BrH/c1-22-16-9-7-15(8-10-16)19-18-20(11-12-21)17(13-23-18)14-5-3-2-4-6-14;/h2-10,13,21H,11-12H2,1H3;1H |
Clave InChI |
BAJLLHJNYQFPKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)



![3-(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048398.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)

![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12048435.png)
